(Dimethoxy(methyl)silyl)methyl methacrylate

Hydrolysis kinetics Silane coupling agents Crosslinking

(Dimethoxy(methyl)silyl)methyl methacrylate, also known as (methacryloxymethyl)methyldimethoxysilane or GENIOSIL® XL 32, is an alpha-silane coupling agent and polymerizable monomer that contains a methacrylate group for free-radical polymerization and a dimethoxysilyl group for moisture-activated crosslinking or surface grafting. This bifunctional molecule enables the creation of covalent bridges between organic polymers and inorganic substrates such as glass, silica, and metal oxides, and its alpha-positioned alkoxysilyl group confers significantly faster hydrolysis and condensation kinetics relative to conventional gamma-silanes.

Molecular Formula C8H16O4Si
Molecular Weight 204.3 g/mol
CAS No. 121177-93-3
Cat. No. B037621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethoxy(methyl)silyl)methyl methacrylate
CAS121177-93-3
Molecular FormulaC8H16O4Si
Molecular Weight204.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC[Si](C)(OC)OC
InChIInChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3
InChIKeyYBUIRAZOPRQNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethoxy(methyl)silyl)methyl Methacrylate (CAS 121177-93-3): Technical Procurement Baseline and Functional Identity


(Dimethoxy(methyl)silyl)methyl methacrylate, also known as (methacryloxymethyl)methyldimethoxysilane or GENIOSIL® XL 32, is an alpha-silane coupling agent and polymerizable monomer that contains a methacrylate group for free-radical polymerization and a dimethoxysilyl group for moisture-activated crosslinking or surface grafting [1]. This bifunctional molecule enables the creation of covalent bridges between organic polymers and inorganic substrates such as glass, silica, and metal oxides, and its alpha-positioned alkoxysilyl group confers significantly faster hydrolysis and condensation kinetics relative to conventional gamma-silanes [2][3]. Key physical properties include a boiling point of 205 °C, density of 1.02 g/cm³, refractive index of 1.4274, and a flash point of 88 °C (note: TCI reports 62 °C), with typical commercial grades stabilized with BHT [4].

(Dimethoxy(methyl)silyl)methyl Methacrylate: Why Gamma-Silane and Trialkoxy Analogs Cannot Be Directly Substituted


Although numerous methacrylate-functional silanes exist, direct substitution is not technically equivalent due to fundamental differences in spacer length (alpha vs. gamma) and alkoxy substitution pattern (dimethoxy vs. trimethoxy). Alpha-silanes such as (dimethoxy(methyl)silyl)methyl methacrylate exhibit hydrolysis rates up to several orders of magnitude faster than gamma-silanes like methacryloxypropyltrimethoxysilane (MEMO) because the electron-withdrawing methacrylate group is directly adjacent to the silicon center rather than separated by a propyl spacer [1][2]. Furthermore, the dialkoxy configuration releases only two equivalents of alcohol (methanol) upon hydrolysis versus three equivalents for trialkoxysilanes, which reduces volatile organic compound (VOC) emissions and alters crosslink density and network architecture [3]. Substituting a gamma-silane or trialkoxy analog into a formulation optimized for this alpha-silane will result in slower cure kinetics, different mechanical property development, and altered environmental compliance profiles—making empirical requalification essential for any material change.

(Dimethoxy(methyl)silyl)methyl Methacrylate: Head-to-Head Comparative Performance Evidence


Hydrolysis Kinetics: Alpha-Silane vs. Gamma-Silane Rate Acceleration

Alpha-silanes containing the (dimethoxy(methyl)silyl)methyl motif undergo hydrolysis significantly faster than gamma-silanes such as methacryloxypropyltrimethoxysilane (MEMO). In systematic kinetic studies of Cα- and Cγ-functionalized alkoxytriorganylsilanes under basic conditions, α-silanes exhibited hydrolysis rate constants (k_exp) ranging from 5.82 × 10⁻² h⁻¹ to >90 h⁻¹, whereas γ-silanes showed substantially slower rates typically clustered around 10⁻² to 10⁻¹ h⁻¹ [1][2]. This reactivity difference stems from the direct inductive effect of the functional group on the silicon center in alpha-silanes, which is attenuated by the propyl spacer in gamma-silanes. Faster hydrolysis translates directly to more rapid silanol formation and subsequent condensation, enabling accelerated moisture-cure profiles and reduced catalyst requirements [3].

Hydrolysis kinetics Silane coupling agents Crosslinking

Hydrolytic Degradation Tuning: MATM2-Containing Copolymers vs. TIPSiMA-Based Copolymers in Marine Environments

Copolymers synthesized from bis(trimethylsiloxy)methylsilyl methacrylate (MATM2), a silyl methacrylate bearing a structurally analogous dimethoxysilyl-type group, demonstrate markedly faster hydrolytic degradation than copolymers made with the bulkier triisopropylsilyl methacrylate (TIPSiMA). After immersion in artificial seawater (ASW) at room temperature for 7 weeks, MATM2-containing poly(ester-co-silyl methacrylate) copolymers exhibited a 90% reduction in molar mass, whereas TIPSiMA-based copolymers showed no notable degradation under identical conditions [1]. The water uptake test further revealed that MATM2-containing copolymers had higher water absorption than TIPSiMA-based analogs, correlating with accelerated ester backbone cleavage [1]. This tunable degradation behavior is critical for self-polishing antifouling coatings where controlled surface erosion releases biocides.

Antifouling coatings Degradable polymers Hydrolytic degradation

VOC Emission Reduction: Dialkoxysilyl vs. Trialkoxysilyl Methacrylates

(Dimethoxy(methyl)silyl)methyl methacrylate contains a dimethoxysilyl group (two hydrolyzable methoxy groups) rather than the trimethoxysilyl group found in widely used gamma-silanes such as methacryloxypropyltrimethoxysilane (MEMO). Upon moisture-triggered hydrolysis and condensation, the dimethoxysilyl group releases only two molar equivalents of methanol, whereas trialkoxysilanes release three equivalents [1]. The manufacturer's technical documentation states that VOC emissions during hydrolysis are reduced by one third compared to trialkoxysilanes [1]. This reduction is stoichiometrically derived from the difference in alkoxy group count and directly impacts the volatile organic compound profile of the cured formulation.

VOC compliance Environmental regulations Green chemistry

Physical Property Differentiation: Boiling Point and Density vs. 3-Methacryloxypropylmethyldimethoxysilane

As an alpha-silane with a methylene spacer between silicon and the methacrylate ester, (dimethoxy(methyl)silyl)methyl methacrylate exhibits a significantly higher atmospheric boiling point than its gamma-silane analog 3-methacryloxypropylmethyldimethoxysilane, despite the latter's larger molecular weight. The target compound boils at 205 °C at 760 mmHg [1], whereas 3-methacryloxypropylmethyldimethoxysilane (MW 232.35) boils at approximately 65 °C at reduced pressure and ~258 °C at 760 mmHg . Density values also differ: 1.02 g/cm³ for the alpha-silane [1] versus 0.97–1.05 g/cm³ (variable) for the gamma analog . These differences arise from the distinct molecular geometry and intermolecular interactions conferred by the alpha vs. gamma connectivity and affect volatility during thermal processing, storage stability, and formulation viscosity.

Physical properties Formulation handling Volatility

(Dimethoxy(methyl)silyl)methyl Methacrylate: Evidence-Backed Application Scenarios Where Differentiation Matters


Rapid Moisture-Cure Adhesives and Sealants Requiring Catalyst-Free Formulations

Formulators seeking to eliminate tin catalysts or accelerate ambient-cure profiles should prioritize this alpha-silane over gamma-silane alternatives. The class-level hydrolysis rate acceleration (k_exp up to >90 h⁻¹ for alpha-silanes vs. ~0.1 h⁻¹ for gamma-silanes) directly translates to faster silanol formation and condensation without organometallic catalysts [1]. This enables low-odor, environmentally friendlier adhesive and sealant products with reduced manufacturing complexity and faster in-service cure.

Self-Polishing Marine Antifouling Coatings with Controlled Erosion Rates

The hydrolytic degradation behavior of MATM2-containing copolymers—exhibiting 90% molar mass loss after 7 weeks in artificial seawater versus no notable degradation for TIPSiMA-based analogs [1]—demonstrates that dimethoxysilyl methacrylates provide the tunable erosion kinetics required for self-polishing coatings. This compound can be copolymerized into acrylate binders to achieve controlled surface renewal and biocide release in marine antifouling applications.

VOC-Compliant Coatings and Polymer Formulations Under Regulatory Pressure

The dialkoxy configuration releases only two molar equivalents of methanol upon complete hydrolysis, reducing VOC emissions by 33% relative to trialkoxysilanes such as MEMO [1]. This quantifiable advantage supports compliance with EPA Method 24, REACH restrictions, and California CARB limits. Procurement teams seeking to preemptively meet tightening VOC regulations should consider this compound as a drop-in replacement for trialkoxysilanes where methanol emission is a concern.

Surface Modification of Inorganic Fillers and Nanoparticles for Enhanced Polymer Integration

The alpha-silane structure promotes faster and more efficient grafting onto silica, glass fibers, and metal oxide nanoparticles due to accelerated hydrolysis and condensation [1][2]. Treated fillers exhibit improved dispersibility in organic matrices, and the pendant methacrylate group enables covalent incorporation during free-radical polymerization. This is particularly valuable for producing high-performance composites where interfacial adhesion governs mechanical and thermal properties.

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